molecular formula C7H8BrNO B8135043 3-Bromo-5-(methoxy-d3)aniline

3-Bromo-5-(methoxy-d3)aniline

Cat. No.: B8135043
M. Wt: 205.07 g/mol
InChI Key: FHUSNGUPJXGLPL-FIBGUPNXSA-N
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Description

3-Bromo-5-(methoxy-d3)aniline: is an organic compound that belongs to the class of substituted anilines. It is characterized by the presence of a bromine atom at the third position and a methoxy group at the fifth position on the benzene ring, with the methoxy group being deuterated (d3). This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(methoxy-d3)aniline typically involves multiple steps:

    Nitration: The starting material, such as 3-bromoaniline, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group, forming 3-bromo-5-nitroaniline.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-5-(methoxy-d3)aniline can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to various derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted anilines can be formed.

    Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.

    Coupling Products: Coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 3-Bromo-5-(methoxy-d3)aniline is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand or a substrate in catalytic reactions.

Biology and Medicine:

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of biologically active molecules.

    Biochemical Studies: It is used in studies involving enzyme interactions and metabolic pathways.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties.

    Agrochemicals: It can be a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(methoxy-d3)aniline depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing various biological pathways. The bromine and methoxy groups can affect the compound’s binding affinity and reactivity, making it a valuable tool in mechanistic studies.

Comparison with Similar Compounds

    3-Bromoaniline: Lacks the methoxy group, making it less versatile in certain reactions.

    5-Methoxyaniline: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    3-Bromo-4-methoxyaniline: Has the methoxy group at a different position, leading to different reactivity and applications.

Uniqueness: 3-Bromo-5-(methoxy-d3)aniline is unique due to the combination of the bromine and methoxy groups, which confer distinct reactivity and potential applications in various fields. The deuterated methoxy group can also be useful in isotopic labeling studies.

Properties

IUPAC Name

3-bromo-5-(trideuteriomethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3/i1D3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUSNGUPJXGLPL-FIBGUPNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=CC(=C1)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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